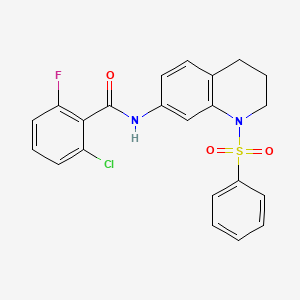

2-chloro-6-fluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

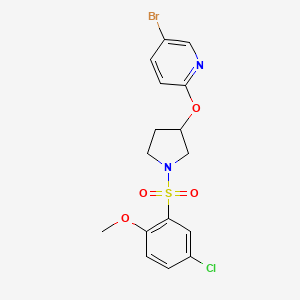

“2-chloro-6-fluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is a chemical compound with the molecular formula C22H18ClFN2O3S. It has an average mass of 444.906 Da and a monoisotopic mass of 444.071075 Da .

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a benzamide core with various substituents. The compound includes a phenylsulfonyl group attached to a tetrahydroquinoline ring, which is further substituted with a chlorine and a fluorine atom .科学的研究の応用

Antiviral Activity

The N-benzenesulfonyl amino acid scaffold has been associated with antiviral properties . Researchers have explored derivatives of this compound for their ability to inhibit viral replication. Investigating the antiviral potential of our compound could lead to novel therapeutic strategies against viral infections.

Anti-Cancer Potential

Compounds containing the N-benzenesulfonyl amino acid motif have demonstrated anti-cancer effects . By understanding the molecular mechanisms underlying this activity, we can explore its potential as an adjunct to existing cancer therapies or as a lead compound for drug development.

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases. Compounds with anti-inflammatory properties are valuable for managing conditions such as arthritis, autoimmune disorders, and cardiovascular diseases. Our compound’s N-benzenesulfonyl moiety may contribute to its anti-inflammatory effects .

Antimicrobial Applications

Given the global challenge of antimicrobial resistance, novel antimicrobial agents are urgently needed. N-benzenesulfonyl amino acid derivatives have shown promise in inhibiting bacterial growth . Investigating our compound’s activity against specific pathogens could provide valuable insights.

Antithrombin Activity

Thrombosis and clotting disorders are significant health concerns. Some N-benzenesulfonyl amino acid esters exhibit antithrombin properties . Exploring our compound’s effects on coagulation pathways could contribute to the development of safer anticoagulant therapies.

Activation of Abscisic Acid (ABA) Receptors

Interestingly, N-benzenesulfonyl amino acid ester derivatives can mimic pyrabactin, which activates abscisic acid (ABA) receptors . ABA is a plant hormone involved in stress responses and growth regulation. Investigating our compound’s interaction with ABA receptors could have implications for plant biology and stress tolerance.

作用機序

Target of Action

The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-chloro-6-fluorobenzamide are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phophate-uridyltransferase (GlmU) . These enzymes play a crucial role in the formation of the bacterial cell wall, making them attractive targets for antibacterial agents .

Mode of Action

The compound interacts with its targets, MurD and GlmU, inhibiting their function . This disruption in the enzymes’ activity leads to a halt in the synthesis of the bacterial cell wall, which is essential for the bacteria’s survival .

Biochemical Pathways

The affected biochemical pathway is the bacterial cell wall synthesis pathway. The inhibition of MurD and GlmU enzymes disrupts this pathway, preventing the formation of the bacterial cell wall . The downstream effects include the inability of the bacteria to maintain their structural integrity, leading to their eventual death .

Pharmacokinetics

Similar compounds have been found to be very stable and slightly more soluble than their analogs in most organic solvents compatible with microbiological assays , which could suggest good bioavailability.

Result of Action

The result of the compound’s action is the death of the bacteria. By inhibiting the function of MurD and GlmU enzymes, the compound prevents the synthesis of the bacterial cell wall . This leads to the bacteria being unable to maintain their structural integrity, resulting in their death .

特性

IUPAC Name |

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-chloro-6-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClFN2O3S/c23-18-9-4-10-19(24)21(18)22(27)25-16-12-11-15-6-5-13-26(20(15)14-16)30(28,29)17-7-2-1-3-8-17/h1-4,7-12,14H,5-6,13H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXUJYOLGHCXEGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F)N(C1)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-fluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2451148.png)

![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2451152.png)

![7-(2-morpholin-4-ylethyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2451155.png)

![1-(3-chlorophenyl)-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2451158.png)

![N-(3-Oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro-4H-cyclohepta[B]thio+](/img/structure/B2451164.png)

![4-tert-butyl-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2451166.png)

![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2451167.png)